molecular formula C21H22ClN3O4S B2564450 Methyl 6-benzyl-2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1185069-92-4

Methyl 6-benzyl-2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2564450
CAS No.: 1185069-92-4
M. Wt: 447.93
InChI Key: OERJGRJLIBKLGB-UHFFFAOYSA-N
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Description

Methyl 6-benzyl-2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic small molecule featuring a fused thieno[2,3-c]pyridine core. This bicyclic system combines a thiophene and a partially saturated pyridine ring, with key substituents including:

  • A 6-benzyl group (phenylmethyl) attached to the tetrahydrothieno-pyridine scaffold.
  • A 2-(3-methylisoxazole-5-carboxamido) group, introducing an amide-linked isoxazole moiety.
  • A methyl ester at position 3, enhancing solubility via its hydrochloride salt form.

Properties

IUPAC Name

methyl 6-benzyl-2-[(3-methyl-1,2-oxazole-5-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S.ClH/c1-13-10-16(28-23-13)19(25)22-20-18(21(26)27-2)15-8-9-24(12-17(15)29-20)11-14-6-4-3-5-7-14;/h3-7,10H,8-9,11-12H2,1-2H3,(H,22,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERJGRJLIBKLGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences

The compound’s thieno[2,3-c]pyridine core distinguishes it from simpler heterocycles like thiophene or benzene found in analogs. highlights that nitrogen-containing heterocycles (e.g., pyridine) are generally less favorable for adenosine A1 receptor allosteric enhancement compared to thiophene or benzene .

Substituent Analysis

Table 1: Structural and Functional Group Comparison
Compound Core Structure Key Substituents Functional Groups
PD 81,723 () Thiophene 3-(Trifluoromethyl)phenyl (position 3); 4,5-dimethyl (thiophene) 2-amino, benzoyl ketone
User’s Compound Thieno[2,3-c]pyridine 6-benzyl (position 6); 2-(3-methylisoxazole-5-carboxamido) (position 2) Carboxamido, methyl ester, benzyl
Key Observations:
  • Position 2 Substitution: PD 81,723 requires a 2-amino group for allosteric activity .
  • Aromatic Substituents : The 3-trifluoromethylphenyl group in PD 81,723 optimizes activity , whereas the user’s compound features a 6-benzyl group , which may sterically hinder receptor binding.
  • Electron-Withdrawing Groups : The methyl ester in the user’s compound could enhance solubility but reduce membrane permeability compared to PD 81,723’s ketone.

Structure-Activity Relationship (SAR) Insights

  • Thiophene vs. Fused Systems: indicates that nitrogen-containing heterocycles (e.g., pyridine) reduce allosteric enhancement .
  • Substitution Patterns: 4/5-Position Substitution: Alkyl groups at the 4-position of thiophene (e.g., PD 81,723’s 4,5-dimethyl) enhance activity . The user’s compound lacks analogous substitutions on the thieno-pyridine. Amide vs. Amino Groups: The carboxamido group’s NH may mimic the 2-amino group’s hydrogen bonding, but its orientation and electronic profile likely differ, affecting receptor interactions.

Pharmacological Implications

  • Allosteric Enhancement vs. Competitive Antagonism : PD 81,723 exhibits a high ratio of allosteric enhancement to competitive antagonism . The user’s compound’s structural differences (e.g., isoxazole carboxamido, benzyl group) may shift this balance, necessitating experimental validation.

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